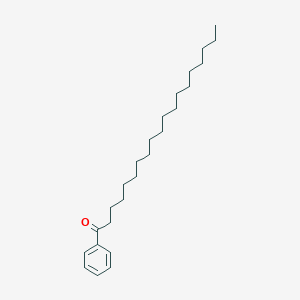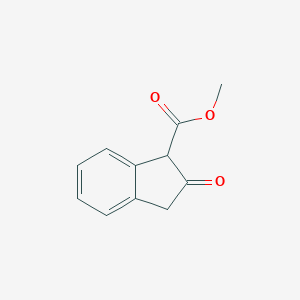![molecular formula C7H8O3 B020788 6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one CAS No. 102306-78-5](/img/structure/B20788.png)
6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one
Overview
Description
6,7-Dihydrocyclopenta[d][1,3]dioxin-5(4H)-one is a heterocyclic organic compound characterized by a fused ring system containing both oxygen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one can be achieved through several methods. One common approach involves the cycloaddition reaction of aldehydes with α-diazoacetates in the presence of a rhodium(II) salt and a chiral N,N’-dioxide–samarium(III) complex. This method allows for the formation of the desired compound with high yield and enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrocyclopenta[d][1,3]dioxin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxepines.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxepines, dihydro derivatives, and functionalized heterocycles, depending on the specific reagents and conditions used.
Scientific Research Applications
6,7-Dihydrocyclopenta[d][1,3]dioxin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing signal transduction pathways and gene expression. Its effects on cellular processes are mediated through the activation or inhibition of key enzymes and proteins involved in metabolic and regulatory pathways .
Comparison with Similar Compounds
Similar Compounds
Dihydro-1,3-dioxepines: These compounds share a similar dioxin ring structure but differ in the degree of saturation and substitution patterns.
Cyclopenta[b]pyrazines: These heterocycles have a fused ring system with nitrogen atoms, offering different chemical properties and reactivities.
Uniqueness
6,7-Dihydrocyclopenta[d][1,3]dioxin-5(4H)-one is unique due to its specific ring structure and the presence of oxygen atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6,7-dihydro-4H-cyclopenta[d][1,3]dioxin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-1-2-7-5(6)3-9-4-10-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZWYVHBKSEJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1OCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403110 | |
| Record name | 6,7-Dihydro-2H-cyclopenta[d][1,3]dioxin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102306-78-5 | |
| Record name | 6,7-Dihydro-2H-cyclopenta[d][1,3]dioxin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)


